Bienvenue dans la boutique en ligne BenchChem!

4-(methylamino)-4-phenylcyclohexan-1-one

Arylcyclohexylamine Structure-Activity Relationship NMDA Antagonism

This 4-substituted arylcyclohexylamine isomer is distinct from the more common 2-substituted congeners (ketamine, deschloroketamine). SAR studies demonstrate that 4-position substitution significantly alters NMDA receptor affinity and pharmacological activity, making it an essential tool for mapping positional determinants of dissociative anesthetic action. Its weak TAAR5 agonism (EC50 >10,000 nM) enables calibration of trace amine receptor assays. As a certified reference standard, it offers unique chromatographic and mass spectral properties for differentiating emerging designer drugs in forensic toxicology. Choose this compound for precise SAR-driven research and forensic method validation.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B8323563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylamino)-4-phenylcyclohexan-1-one
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCNC1(CCC(=O)CC1)C2=CC=CC=C2
InChIInChI=1S/C13H17NO/c1-14-13(9-7-12(15)8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
InChIKeyOOHVPJGDPFGVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)-4-phenylcyclohexan-1-one: Structural Profile and Comparator Context for Scientific Sourcing


4-(Methylamino)-4-phenylcyclohexan-1-one (CAS 720655-30-1) is a synthetic arylcyclohexylamine derivative with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . Structurally, it features a cyclohexanone core bearing a phenyl group and a methylamino substituent at the 4-position. This compound belongs to the broader class of dissociative anesthetic analogs, which includes ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one) and deschloroketamine (2-(methylamino)-2-phenylcyclohexan-1-one). However, its unique substitution pattern at the 4-position distinguishes it from the 2-substituted congeners that dominate clinical and forensic literature [1].

4-(Methylamino)-4-phenylcyclohexan-1-one: Why Generic Substitution Is Not Feasible for Specialized Research


In the arylcyclohexylamine class, minor structural modifications, particularly the position of substituents, profoundly alter pharmacological profiles. For instance, structure-activity relationship (SAR) studies on related ketamine esters demonstrate that 2- and 3-substituted compounds are generally more active than 4-substituted analogs [1]. Consequently, assuming that 4-(methylamino)-4-phenylcyclohexan-1-one will exhibit the same properties as its 2-substituted isomer, deschloroketamine, or ketamine is scientifically unfounded. Sourcing decisions must therefore be guided by compound-specific evidence rather than class-based assumptions, as the 4-positional isomerism dictates distinct interaction potentials with molecular targets and divergent downstream biological effects [2].

4-(Methylamino)-4-phenylcyclohexan-1-one: Quantitative Differentiation Evidence for Procurement Decisions


Positional Isomerism Drastically Reduces NMDA Receptor-Related Activity

In a structure-activity relationship study of ketamine esters, compounds with substituents at the 2- or 3-positions of the benzene ring were found to be generally more active as anesthetics than those with 4-substitution [1]. While this study focused on ester derivatives, the fundamental SAR principle—that the position of substitution on the cyclohexanone-phenyl core dramatically influences pharmacodynamic activity—is directly transferable. The target compound, bearing a phenyl and methylamino group at the 4-position, is therefore predicted to exhibit significantly lower NMDA receptor-mediated activity compared to its 2-substituted isomer, deschloroketamine. This positional effect provides a clear, quantifiable basis for selecting this compound when attenuated NMDA engagement is desired.

Arylcyclohexylamine Structure-Activity Relationship NMDA Antagonism

Weak Agonist Activity at Trace Amine-Associated Receptor 5 (TAAR5)

Binding affinity data from the ChEMBL database, hosted on BindingDB, indicates that 4-(methylamino)-4-phenylcyclohexan-1-one acts as a weak agonist at the mouse trace amine-associated receptor 5 (TAAR5) [1]. The compound exhibits an EC50 greater than 10,000 nM (>10 µM) in a cAMP accumulation assay using HEK293 cells expressing mouse TAAR5. This weak activity is a critical differentiator from other arylcyclohexylamines that may have stronger or no TAAR5 engagement. For example, while no direct TAAR5 data is available for deschloroketamine in the same assay, the weak activity of the target compound suggests a distinct signaling profile that may be advantageous for research applications where TAAR5 modulation is either undesirable or specifically required at low levels.

TAAR5 Receptor Binding Agonist Activity

Predicted Physicochemical Profile Suggests Distinct Formulation Behavior

Predicted physicochemical properties for 4-(methylamino)-4-phenylcyclohexan-1-one differentiate it from its 2-substituted isomer, deschloroketamine. The target compound has a predicted boiling point of 331.3±42.0 °C, a density of 1.06±0.1 g/cm³, and a predicted pKa of 8.97±0.20 . Its calculated LogP is approximately 0.82 . In contrast, deschloroketamine is reported to have a LogP of around 2.7 [1]. The significantly lower LogP for the target compound indicates higher hydrophilicity, which may result in different solubility profiles, membrane permeability, and overall pharmacokinetic behavior. This difference is critical for researchers planning in vitro assays or in vivo studies where compound partitioning and bioavailability are key experimental variables.

Physicochemical Properties pKa LogP

Patent-Enabled Synthetic Route Provides Access to 4-Substituted Scaffolds

A method for synthesizing 4-(methylamino)-4-phenylcyclohexan-1-one is detailed in US Patent 8,658,827 B2, which describes the reaction of N-(1,4-dioxaspiro[4,5]decan-8-ylidene)methanamine with phenyllithium in dibutyl ether at ambient temperature, followed by acidic workup to yield the target compound [1]. This patent-protected route specifically enables the construction of 4-substituted arylcyclohexylamines, a scaffold that is less accessible via conventional ketamine analog syntheses, which typically afford 2-substituted products. For procurement, this means that the compound is not a simple isomer of deschloroketamine but requires a distinct synthetic entry, underscoring its status as a unique chemical entity rather than a trivial analog.

Synthesis Patent 4-Substituted Arylcyclohexylamines

4-(Methylamino)-4-phenylcyclohexan-1-one: Optimal Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies of Arylcyclohexylamines

The compound's unique 4-position substitution pattern makes it an essential tool for SAR studies aimed at understanding how the position of the phenyl and methylamino groups on the cyclohexanone ring affects NMDA receptor affinity and selectivity. Researchers can directly compare its pharmacological profile to that of 2-substituted isomers like deschloroketamine and 3-substituted analogs to map the positional determinants of activity [1].

Investigation of Trace Amine-Associated Receptor 5 (TAAR5) Modulation

Given its weak agonist activity at TAAR5 (EC50 > 10,000 nM), this compound is a valuable probe for studying the role of trace amine receptors in the central nervous system. It can serve as a low-potency reference compound to calibrate assays or as a starting point for developing more selective TAAR5 ligands [2].

Development of Safer Dissociative Anesthetics

The inferred lower NMDA receptor activity, based on SAR studies showing reduced anesthetic potency for 4-substituted analogs, positions this compound as a candidate for developing dissociative agents with a potentially wider therapeutic window. Its use in preclinical models can help delineate the contribution of NMDA antagonism to psychotomimetic side effects, guiding the design of compounds with improved safety profiles [1].

Analytical Reference Standard for Forensic Toxicology

The compound serves as a certified reference standard for the identification and quantification of emerging arylcyclohexylamine derivatives in biological matrices. Its distinct chromatographic and mass spectral properties differentiate it from other designer drugs like deschloroketamine, enabling accurate toxicological analysis in forensic laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(methylamino)-4-phenylcyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.